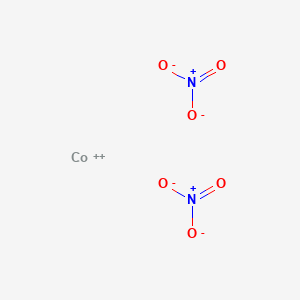
Adipic acid-13C2
Descripción general
Descripción
13C(CH2)413CO2H. This compound is a stable isotope-labeled version of hexanedioic acid, where the carbon atoms at positions 1 and 6 are replaced with the carbon-13 isotope. It is a white crystalline powder that is soluble in water and is commonly used in various industrial applications, including the production of nylon, polyurethane, and other synthetic fibers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adipic acid-13C2 can be synthesized through the oxidation of cyclohexene using hydrogen peroxide (H2O2) in the presence of sodium tungstate (Na2WO4) and a phase-transfer catalyst such as Aliquat 336. This method is environmentally friendly as it avoids the use of nitric acid, which produces nitrous oxide (N2O), a harmful by-product .
Industrial Production Methods
The industrial production of this compound typically involves the oxidation of cyclohexanol or cyclohexanone using nitric acid. this method is less environmentally friendly due to the production of N2O. Recent advancements have focused on using hydrogen peroxide as the oxidant to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Adipic acid-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form hexanediol.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Oxidation: Adipic acid is a major product.
Reduction: Hexanediol is a major product.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Adipic acid-13C2 has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and as a reagent in organic synthesis.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development.
Industry: Widely used in the production of nylon, polyurethane, and other synthetic fibers
Mecanismo De Acción
The mechanism of action of Adipic acid-13C2 involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the carbon-13 isotope allows for the tracing of metabolic pathways and the study of biochemical processes. The compound’s carboxyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Succinic acid-1,4-13C2
- Lauric acid-1,2-13C2
- Myristic acid-1,2-13C2
- Adipic-13C6 acid
- 1,4-Butanediol-13C4
Uniqueness
Adipic acid-13C2 is unique due to its specific isotopic labeling at the 1 and 6 positions, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing valuable insights into metabolic pathways and reaction mechanisms .
Propiedades
IUPAC Name |
(1,6-13C2)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[13C](=O)O)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583903 | |
| Record name | (1,6-~13~C_2_)Hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133954-44-6 | |
| Record name | (1,6-~13~C_2_)Hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133954-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















